4,15-Diacetylverrucarol
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Overview
Description
4,15-Diacetylverrucarol is a natural trichothecene produced by the fungus Myrothecium verrucaria. It is an acetate derivative of verrucarol and is known for its potent biological activities. This compound has been studied for its effects on plants, where it causes growth retardation, wilting, chlorosis, and necrosis .
Preparation Methods
4,15-Diacetylverrucarol is typically prepared through the liquid fermentation of Myrothecium verrucaria mycelium. The fermentation process involves cultivating the fungus in a nutrient-rich medium, followed by extraction and purification of the compound . Industrial production methods may involve optimizing fermentation conditions to maximize yield and purity.
Chemical Reactions Analysis
4,15-Diacetylverrucarol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds .
Scientific Research Applications
4,15-Diacetylverrucarol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and mechanisms of trichothecenes.
Biology: Researchers investigate its effects on cellular processes, including protein synthesis inhibition and cytotoxicity.
Medicine: Studies explore its potential as an anticancer agent due to its ability to inhibit cell growth and induce apoptosis.
Industry: It is being studied for its use as a biopesticide to control invasive plant species like kudzu
Mechanism of Action
The mechanism of action of 4,15-Diacetylverrucarol involves its ability to inhibit protein synthesis in eukaryotic cells. This is achieved by binding to the ribosome and interfering with the elongation phase of translation. The compound’s cytotoxic effects are attributed to its ability to induce oxidative stress and disrupt cellular homeostasis .
Comparison with Similar Compounds
4,15-Diacetylverrucarol is unique among trichothecenes due to its specific acetate substitutions at positions 4 and 15. Similar compounds include:
Verrucarol: The parent compound without acetate groups.
T-2 Toxin: Another trichothecene with different functional groups.
Deoxynivalenol: A trichothecene known for its presence in contaminated grains.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and reactivity .
Properties
CAS No. |
2198-94-9 |
---|---|
Molecular Formula |
C19H26O6 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(1S,2R,7R)-11-acetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H26O6/c1-11-5-6-18(9-22-12(2)20)15(7-11)25-16-8-14(24-13(3)21)17(18,4)19(16)10-23-19/h7,14-16H,5-6,8-10H2,1-4H3/t14?,15-,16?,17-,18-,19?/m1/s1 |
InChI Key |
CVJVDRZXGYXIET-YNFWZOLVSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3(C(CC(C34CO4)O2)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C)C)COC(=O)C |
Origin of Product |
United States |
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